3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline and isoquinoline moieties. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . The reaction conditions often include the use of organic solvents such as tetrahydrofuran and reagents like sodium azide and methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticonvulsant and anticancer agent.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
What sets 3-(6-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline apart is its unique combination of the quinoline and isoquinoline moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
919786-26-8 |
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Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-(6-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-15-5-6-16-12(10-15)7-8-20-18(16)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2 |
InChI Key |
UDMHCCNIDLDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C=C(C=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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